An In-depth Technical Guide to Isoeugenol-d3: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Isoeugenol-d3: Chemical Properties, Structure, and Applications
Introduction
Isoeugenol-d3 is the deuterated form of isoeugenol (B1672232), a phenylpropanoid naturally occurring in various essential oils like that of ylang-ylang.[1][2] Specifically, it is an isotopologue of isoeugenol where three hydrogen atoms on the methoxy (B1213986) group have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes Isoeugenol-d3 an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and exhibit similar ionization behavior in a mass spectrometer.[4][5] However, its increased mass allows it to be clearly distinguished from the native analyte, enabling accurate correction for sample loss during preparation and for variations in instrument response.[5][6]
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with Isoeugenol-d3, tailored for researchers and professionals in drug development and chemical analysis.
Chemical Structure
Isoeugenol can exist as two geometric isomers, trans (E) and cis (Z). The trans isomer is thermodynamically more stable and is the dominant form in commercial preparations.[7][8] The deuteration is typically on the methoxy group, resulting in (E)-2-(methoxy-d3)-4-(prop-1-en-1-yl)phenol.[9]
Caption: Chemical structure of trans-Isoeugenol-d3.
Data Presentation
Quantitative data for Isoeugenol-d3 and its non-deuterated analogue are summarized below.
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | (E)-2-(methoxy-d3)-4-(prop-1-en-1-yl)phenol | [9] |
| Synonyms | trans-Isoeugenol-d3, 2-(Methoxy-d3)-4-(1E)-1-propen-1-ylphenol | [9] |
| CAS Number | 1668553-92-1 | [9] |
| Molecular Formula | C₁₀H₉D₃O₂ | [9] |
| Molecular Weight | 167.22 g/mol | [9] |
| Unlabeled Formula | C₁₀H₁₂O₂ | [1][7] |
| Unlabeled MW | 164.20 g/mol |[1] |
Table 2: Physical Properties (for unlabeled Isoeugenol) Note: The physical properties of the deuterated compound are expected to be nearly identical to the unlabeled form.
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow oily liquid | [1][7][10] |
| Odor | Spicy, clove-like | [1][7] |
| Density | 1.08 g/cm³ | [1][10] |
| Boiling Point | 266 °C (511 °F) | [2] |
| Melting Point | -10 °C (14 °F) | [2] |
| Flash Point | 112 °C (233.6 °F) | [8] |
| Solubility | Very slightly soluble in water; soluble in organic solvents |[2] |
Table 3: Mass Spectrometry Data
| Parameter | Unlabeled Isoeugenol | Isoeugenol-d3 | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₉D₃O₂ | [5] |
| Expected Monoisotopic Mass | 164.0837 Da | 167.1026 Da | [5] |
| Key Diagnostic Feature | Base molecular ion peak | Molecular ion peak shifted by +3.0189 Da |[5] |
Table 4: NMR Spectroscopy Data Summary for Isoeugenol-d3 (-OCD₃)
| Technique | Expected Observation | Rationale | Source |
|---|---|---|---|
| ¹H NMR | Absence or significant reduction of the methoxy proton singlet (typically ~3.9 ppm). | The protons of the methoxy group (-OCH₃) are replaced by deuterium. | [5] |
| ¹³C NMR | The carbon of the deuterated methoxy group (-CD₃) appears as a multiplet (septet). | Due to one-bond carbon-deuterium (¹³C-²H) coupling. | [5] |
| ²H NMR | A single resonance appears at the chemical shift corresponding to the methoxy position. | Directly confirms the presence and specific location of the deuterium label. |[5] |
Experimental Protocols
Determination of Isotopic Purity and Enrichment by Mass Spectrometry
This protocol outlines the general methodology for assessing the isotopic purity of Isoeugenol-d3 using high-resolution mass spectrometry (HRMS).[11]
Methodology:
-
Sample Preparation: Prepare a stock solution of Isoeugenol-d3 in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Dilute the stock solution to an appropriate concentration for MS analysis (e.g., 1-10 µg/mL).[11]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[11]
-
Data Acquisition: Calibrate the instrument to ensure high mass accuracy. Acquire full-scan mass spectra of the sample over a relevant m/z range that includes the molecular ions of both deuterated and any residual unlabeled species.[11]
-
Data Analysis:
-
Identify the cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3).[11]
-
Measure the relative intensity of each isotopologue peak.
-
Correct for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).
-
Calculate isotopic purity as the percentage of the d3 species relative to the sum of all species (d0 to d3).[11]
-
Calculate deuterium enrichment from the relative intensities of the different isotopologues.[11]
-
Caption: Workflow for the determination of isotopic purity.
Quantitative Analysis of Isoeugenol in Plasma by LC-MS/MS
This protocol details a method for quantifying isoeugenol in plasma samples using Isoeugenol-d3 as an internal standard, adapted from established methods for eugenol (B1671780).[12]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw 100 µL of a plasma sample on ice in a 1.5 mL microcentrifuge tube.[12]
-
Spike the sample with a known amount of Isoeugenol-d3 internal standard solution (in methanol).[12]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable reconstitution solution (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.[12]
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an ESI source.
-
Chromatographic Separation: Employ a C18 reverse-phase column (e.g., 3 x 150 mm, 3.5 µm) with a binary solvent system (e.g., Water and Methanol, both with 0.1% formic acid) to achieve separation.[13]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4] Monitor specific precursor-to-product ion transitions for both isoeugenol and Isoeugenol-d3.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards with known concentrations of isoeugenol and a fixed concentration of Isoeugenol-d3.
-
Calculate the concentration of isoeugenol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Logical workflow of IDMS using Isoeugenol-d3.
Synthesis of Isoeugenol
Isoeugenol is typically synthesized from its isomer, eugenol.
Methodology (Isomerization of Eugenol):
-
Reaction Setup: In a suitable reaction vessel, the sodium or potassium salt of eugenol is prepared by reacting eugenol with a strong base like potassium hydroxide (B78521) (KOH).[7][14] A diol solvent is often used for the reaction.[14]
-
Isomerization: The mixture is heated to high temperatures (e.g., 160-170 °C) under an inert atmosphere (e.g., nitrogen) for several hours (e.g., 6-8 hours).[7][14] The heat promotes the migration of the double bond from the allyl position to the more stable propenyl position, converting eugenol to isoeugenol.
-
Workup: After the reaction is complete, the mixture is cooled and neutralized with an acid.[14]
-
Purification: The product is extracted with an organic solvent (e.g., toluene), washed, and purified by reduced pressure distillation to yield isoeugenol, primarily as the trans-isomer.[14]
To synthesize Isoeugenol-d3, one would start with deuterated eugenol (Eugenol-d3) or use a deuterated reagent in a multi-step synthesis from a precursor like vanillin.[15]
References
- 1. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoeugenol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Iso - Eugenol - d3 | 1668553-92-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ISOEUGENOL | 97-54-1 [chemicalbook.com]
- 8. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 9. trans-Isoeugenol-D3 | TRC-I234122-5MG | LGC Standards [lgcstandards.com]
- 10. ISOEUGENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
